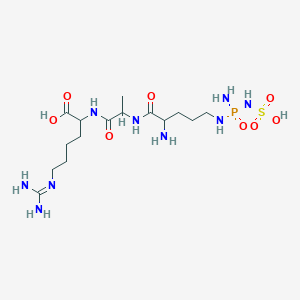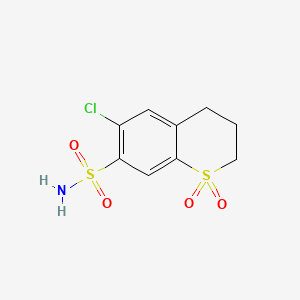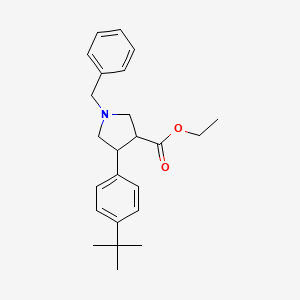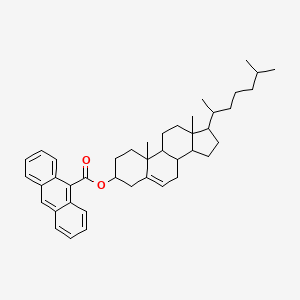
Methyl tridecanoate-d25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tridecanoato de metilo-d25 es un compuesto marcado con deuterio, específicamente una forma deuterada del tridecanoato de metilo. Tiene la fórmula química C14H3D25O2 y un peso molecular de 253.52 g/mol . Este compuesto se utiliza principalmente en la investigación científica debido a sus propiedades únicas, impartidas por la presencia de átomos de deuterio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El tridecanoato de metilo-d25 se sintetiza incorporando deuterio en el tridecanoato de metilo. El proceso típicamente involucra la esterificación del ácido tridecanoico con metanol-d4 (metanol deuterado) en condiciones ácidas. La reacción se lleva a cabo en presencia de un catalizador, como el ácido sulfúrico, para facilitar el proceso de esterificación .
Métodos de producción industrial
La producción industrial del tridecanoato de metilo-d25 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de metanol deuterado y ácido tridecanoico de alta pureza, con un control estricto sobre las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El tridecanoato de metilo-d25 se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar ácido tridecanoico-d25.
Reducción: La reducción del tridecanoato de metilo-d25 puede producir tridecanol-d25.
Sustitución: El grupo éster se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4).
Productos principales
Oxidación: Ácido tridecanoico-d25.
Reducción: Tridecanol-d25.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El tridecanoato de metilo-d25 se utiliza ampliamente en la investigación científica debido a su etiquetado con isótopos estables. Algunas de sus aplicaciones incluyen:
Química: Utilizado como trazador en mecanismos de reacción y estudios cinéticos.
Biología: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicina: Investigado por su potencial en el estudio del metabolismo de fármacos y la farmacocinética.
Industria: Utilizado en el desarrollo de fármacos deuterados y en el estudio del destino ambiental de los productos químicos
Mecanismo De Acción
El tridecanoato de metilo-d25 ejerce sus efectos principalmente a través de su incorporación a los sistemas biológicos como un compuesto marcado. Los átomos de deuterio en la molécula proporcionan una diferencia de masa distinta, permitiendo un seguimiento preciso usando espectrometría de masas. Esto permite a los investigadores estudiar las vías metabólicas y las interacciones del compuesto en varios sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Tridecanoato de metilo: La forma no deuterada del compuesto.
Dodecanoato de metilo-d25: Otro éster de ácido graso deuterado con una cadena de carbono más corta.
Tetradecanoato de metilo-d25: Un éster de ácido graso deuterado con una cadena de carbono más larga.
Unicidad
El tridecanoato de metilo-d25 es único debido a su longitud de cadena específica y la presencia de átomos de deuterio. Esta combinación lo hace particularmente útil para estudios que requieren un seguimiento preciso del metabolismo y las interacciones de los ácidos grasos. Su moderada inhibición de la agregación de β-amiloide y su débil inhibición de la acetilcolinesterasa también se suman a sus propiedades distintas .
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
253.52 g/mol |
Nombre IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoate |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Clave InChI |
JNDDPBOKWCBQSM-FODBGFCHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canónico |
CCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
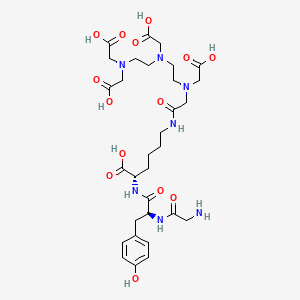
![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)


![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)valine](/img/structure/B12302983.png)
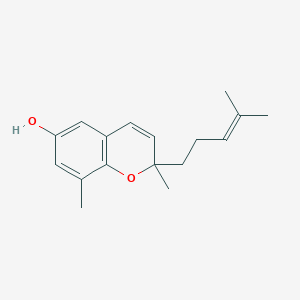
![N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303012.png)
